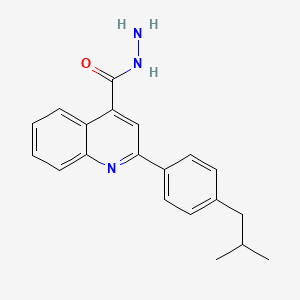

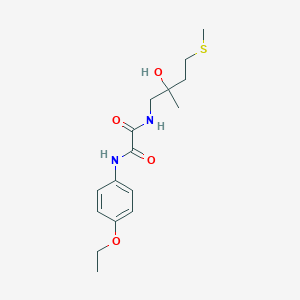

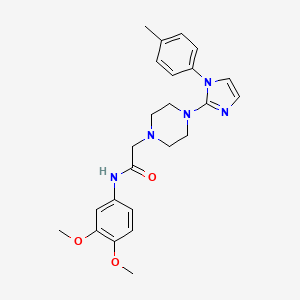

2-(4-Isobutylphenyl)quinoline-4-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antibacterial Activities

2-(4-Isobutylphenyl)quinoline-4-carbohydrazide and its derivatives have been explored for their potential antimicrobial activities. Studies have synthesized and tested various compounds for their efficacy against a range of bacterial and fungal species:

Synthesis of Pyrrolylthieno[2,3-b]-quinoline Derivatives : Compounds synthesized using 2-carbohydrazide derivatives showed promising antibacterial and antifungal activities. The synthesis involved key intermediates such as 2-acetyl-4-(p-chlorophenyl)-3-(1-pyrrolyl)-5,6,7,8- tetrahydrothieno[2,3-b]quinoline and its corresponding 2-carbohydrazide derivative, indicating the significance of the carbohydrazide group in the bioactivity of these compounds (Geies, Bakhite, & El-Kashef, 1998).

New Quinoline Thiosemicarbazide Derivatives : The reactions involving quinoline-2-carbohydrazide and subsequent treatments to produce various derivatives highlighted the compound's role as a precursor in synthesizing biologically active molecules with antimicrobial properties. These synthesized compounds were evaluated for their antimicrobial activity, showcasing the versatility of the carbohydrazide structure in medicinal chemistry (Keshk et al., 2008).

Antimicrobial Potential of Carbohydrazide Derivatives : A series of N’-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives were synthesized, indicating the quinoline core's significant role in therapeutic potentials. These derivatives exhibited antimicrobial properties, with one compound emerging as a particularly active antimicrobial agent. This study emphasized the synthesis process's efficiency and the significance of the carbohydrazide structure in developing potential antimicrobial agents (Bello et al., 2017).

Evaluation of Some Quinoline Derivatives : Quinoline-2-carbohydrazide was used to synthesize derivatives with an azole nucleus. These compounds were tested against a variety of microorganisms, revealing their good to moderate activity. The study underlines the potential of carbohydrazide-modified quinoline derivatives in antimicrobial applications (Özyanik, Demirci, Bektaş, & Demirbas, 2012).

Bioactive Compounds Development

The carbohydrazide structure in quinoline derivatives has been a focal point in synthesizing bioactive compounds with potential therapeutic applications:

Synthesis and Biological Evaluation : The study focused on synthesizing quinoline derivatives with a triazole-thiol ring, assessing their antimicrobial properties against bacteria and fungi. The process involved the reaction of substituted quinoline-4-carbohydrazides, further highlighting the carbohydrazide's significance in creating bioactive compounds (Vaghasiya et al., 2014).

Docking Applications and In Vitro Evaluation : Quinoline derivatives and their metal complexes were synthesized, characterized, and evaluated for their antimicrobial activity and interaction with microorganisms at the in silico level. The study provided insights into the structural properties and potential therapeutic applications of these compounds (Ali et al., 2019).

Eigenschaften

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-13(2)11-14-7-9-15(10-8-14)19-12-17(20(24)23-21)16-5-3-4-6-18(16)22-19/h3-10,12-13H,11,21H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODWIAKQPAXIIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2367681.png)

![Methyl 2'-amino-1-ethyl-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2367684.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2367697.png)

![Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate](/img/structure/B2367699.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367701.png)